N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)18-14-9-5-6-10-15(14)22-11-16-19-20-17(23-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHFCLLEZCNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxadiazoles, the core structure of this compound, have been widely studied for their high therapeutic values. They have shown a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties.
Mode of Action
It’s known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic structure. The presence of two nitrogen atoms and one oxygen atom in the oxadiazole ring allows for a variety of interactions with biological targets.
Biological Activity
N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide, identified as compound D080-0039, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its effects on cholinesterase inhibition and anticancer activity.
Chemical Profile
The compound's chemical characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Compound ID | D080-0039 |
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.32 g/mol |
| LogP | 2.0622 |
| Polar Surface Area | 60.298 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Cholinesterase Inhibition
One of the primary biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that compounds with the 5-phenyl-1,3,4-oxadiazole scaffold exhibit significant inhibition of these enzymes, which are crucial in the breakdown of acetylcholine in the nervous system. The compound demonstrated an IC50 value of approximately 0.907 ± 0.011 μM against AChE, indicating potent inhibitory activity compared to other tested compounds .
The structure–activity relationship (SAR) analysis suggests that the presence of an unsubstituted phenyl ring at the oxadiazole position enhances dual inhibition against AChE and BChE. Conversely, electron-withdrawing groups (EWGs) at specific positions on the phenyl ring can diminish this activity .
Anticancer Activity
In addition to cholinesterase inhibition, this compound has been evaluated for its anticancer properties. In vitro studies involving various cancer cell lines revealed moderate cytotoxicity. For instance, when tested against a panel of approximately sixty cancer cell lines representing different types of cancers—including leukemia and melanoma—the compound showed selective activity with some lines being more sensitive than others .
In Vivo Studies
Further research included in vivo evaluations using animal models to assess behavioral improvements and biochemical markers in brain tissues following treatment with the compound. The results indicated neuroprotective effects alongside improved cognitive functions in models subjected to amyloid-beta (Aβ) induction . Histopathological assessments demonstrated preserved neuronal morphology and density in treated groups compared to controls.
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Assessed Effect | IC50 Value |
|---|---|---|
| AChE Inhibition | Potent inhibition | 0.907 ± 0.011 μM |
| BChE Inhibition | Moderate inhibition | >10 μM |
| Anticancer Activity | Selective cytotoxicity | Varies by cell line |
| Neuroprotective Effects | Improved cognitive function | Observed in vivo |
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
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Acidic hydrolysis : Reacts with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> at elevated temperatures (80–100°C), producing 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]aniline and acetic acid.
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Basic hydrolysis : Treatment with NaOH (1–2 M) at reflux generates the sodium salt of the corresponding carboxylic acid.
Key Data :
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| 6 M HCl, 80°C, 6h | Hydrochloric acid | Aniline derivative + Acetic acid | 72–85 |
| 2 M NaOH, 100°C, 4h | Sodium hydroxide | Sodium carboxylate + Ammonia | 68–78 |
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions due to its electron-deficient nature.
Electrophilic Substitution
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Halogenation : Reacts with Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid at 25–40°C, substituting hydrogen at the oxadiazole C-5 position .
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Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> introduces sulfonic acid groups at the phenyl ring’s para position .
Ring-Opening Reactions
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C, 60 psi) cleaves the oxadiazole ring to form a diamide derivative .
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Acid-Mediated Cleavage : Concentrated HNO<sub>3</sub> at 0°C degrades the oxadiazole into a nitrile and hydrazine byproducts .
Example Reaction Pathway :
textN-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide + H2 (Pd-C) → N-{2-[(2-Amino-1,2-dicarbamoylethoxy)phenyl}acetamide [2]
Methoxy Group Demethylation
The methoxy substituent undergoes demethylation under strong Lewis acids (e.g., BBr<sub>3</sub>) to form a phenolic derivative:
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Reagents : BBr<sub>3</sub> (1.2 eq) in dichloromethane, 0°C → RT, 12h.
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Product : N-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)hydroxy]phenyl}acetamide (yield: 88–92%).
Cross-Coupling Reactions
The phenyl ring attached to the oxadiazole participates in Suzuki-Miyaura couplings:
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Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (4:1), 80°C .
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Scope : Reacts with aryl boronic acids to introduce substituents (e.g., –CF<sub>3</sub>, –OCH<sub>3</sub>) .
Representative Example :
Biological Activity Modulation via Structural Modifications
Derivatives of this compound exhibit enhanced pharmacological profiles when modified at specific positions:
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Thioether Formation : Replacement of methoxy with –SCH<sub>2</sub>Ph groups improves binding to serotonin receptors (e.g., 5-HT<sub>1A</sub> K<sub>i</sub> = 1.52 nM) .
-
Substituent Effects :
Stability Under Physiological Conditions
The compound’s stability in pH 7.4 buffer (37°C) was assessed over 24h:
| Time (h) | Remaining Compound (%) | Major Degradation Pathway |
|---|---|---|
| 0 | 100 | – |
| 6 | 92 | Amide hydrolysis |
| 24 | 68 | Oxadiazole ring cleavage |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Thio vs. Methoxy Linkers : Thioether-linked derivatives (e.g., ) may offer greater metabolic stability compared to methoxy-linked analogues due to reduced susceptibility to oxidative cleavage.
Pharmacological Activity Comparison
Antioxidant Potential
- Benzimidazole-Oxadiazole Hybrids : Derivatives like 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide demonstrated significant DPPH radical scavenging, with IC₅₀ values comparable to ascorbic acid . The benzimidazole moiety likely enhances electron donation, stabilizing free radicals.
Enzyme Inhibition
- COX-2 Inhibition : A paracetamol-containing analogue, N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, showed COX-2 inhibitory activity, attributed to the 4-fluorophenyl-triazole substituent .
- Lipoxygenase Inhibition : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated lipoxygenase inhibition, highlighting the role of thioether linkers and chloro-methoxy substituents in targeting inflammatory pathways .
Anticancer Activity
Key Insights :
- Synthetic Efficiency : The target compound’s synthesis yield (56%) is moderate compared to other derivatives, which often require multi-step protocols (e.g., chalcone hybrids ).
- Solubility : Trimethoxyphenyl-substituted analogues () likely exhibit better aqueous solubility than phenyl or bromophenyl derivatives due to polar methoxy groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, hydrazine derivatives are cyclized with carbon disulfide under reflux in ethanol to form the 1,3,4-oxadiazole core, followed by coupling with acetamide intermediates (e.g., via nucleophilic substitution or condensation reactions). Key steps include:
- Refluxing N-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide with carbon disulfide and KOH in ethanol to generate the oxadiazole ring .
- Acidification with HCl to precipitate intermediates and subsequent purification via crystallization (ethanol) .
- Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical. For instance, using acetone as a solvent with K₂CO₃ as a base improves coupling efficiency with chloroarylacetamide derivatives .
- Yield Considerations : Excess reagents (e.g., carbon disulfide) and extended reflux times (6–12 hours) enhance cyclization efficiency, but prolonged heating may degrade sensitive functional groups.
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization involves:
- Mass Spectrometry : Identification of fragmentation patterns (e.g., cleavage of the oxadiazole ring or acetamide moiety) to confirm molecular weight and functional groups .
- NMR Spectroscopy : Analysis of aromatic protons (δ 7.0–8.5 ppm for phenyl and oxadiazole protons) and acetamide signals (δ 2.1 ppm for CH₃ and δ 10.8 ppm for NH) .
- X-ray Crystallography : Resolving crystal structures with programs like SHELXL verifies bond lengths and angles (e.g., C–N bonds in oxadiazole ≈ 1.31 Å) .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer : Initial screening should prioritize:
- Enzyme Inhibition : Assays against lipoxygenase (LOX), α-glucosidase, or acetylcholinesterase (AChE) using spectrophotometric methods. For example, LOX inhibition is measured via absorbance at 234 nm for conjugated diene formation .
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties like bond dissociation energies .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR) using software like AutoDock. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues (e.g., Arg120 in COX-2) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Case Study :
- Electron-Withdrawing Groups : Adding chloro or nitro groups to the phenyl ring enhances LOX inhibition (IC₅₀ reduced from 42 µM to 28 µM) by increasing electrophilicity .
- Heterocyclic Hybrids : Coupling with chalcones (via Michael addition) improves anticancer activity (e.g., IC₅₀ = 1.8 µM against leukemia cells) by disrupting tubulin polymerization .
Q. How can contradictory data in biological assays be resolved?
- Example : Discrepancies in antioxidant activity (DPPH vs. ABTS assays) may arise from solubility or radical specificity.
- Resolution Strategies :
- Solubility Optimization : Use DMSO-water mixtures (≤1% DMSO) to avoid solvent interference .
- Multi-Assay Cross-Validation : Combine DPPH, FRAP, and ORAC assays to confirm redox activity .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound results .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) between the compound and purified targets (e.g., EGFR) .
- Western Blotting : Detect downstream biomarkers (e.g., phosphorylated ERK for EGFR inhibition) .
- Fluorescence Microscopy : Track cellular uptake using BODIPY-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
